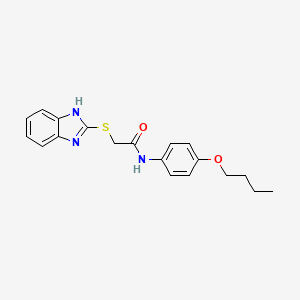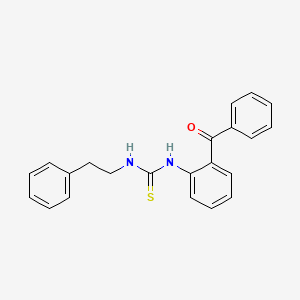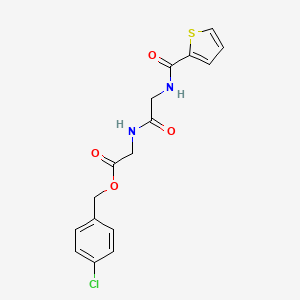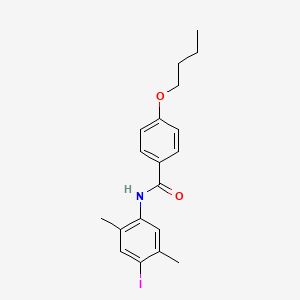![molecular formula C22H20BrClN2O2S B4614279 N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)
N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves intricate reactions that are finely tuned to produce desired structural frameworks. For instance, a study described the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide through a multi-step reaction involving elimination, reduction, and bromination processes starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde (H. Bi, 2014). Similar synthetic routes can be adapted for the synthesis of N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide, illustrating the versatility and complexity of organic synthesis in accessing such compounds.
Molecular Structure Analysis
Structural analysis is crucial for understanding the molecular geometry and electronic structure of these compounds. X-ray crystallography and spectroscopic methods (IR, NMR) are commonly employed to elucidate their structures. For example, compounds with similar structural motifs have been reported to exhibit specific conformational features around the C=N bond and display varying degrees of planarity within their molecular frameworks (A. Subashini et al., 2012). These structural analyses are fundamental in understanding the chemical reactivity and interaction capabilities of the compound .
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their structural attributes, including the presence of halogen substituents and the thiophene ring. These features can partake in various chemical reactions, such as nucleophilic substitution or addition reactions, potentially leading to a wide array of derivatives with diverse chemical properties. The specific chemical behavior of N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide would depend on its functional groups and molecular conformation.
Physical Properties Analysis
Physical properties, including melting point, solubility, and crystal structure, provide insight into the compound's behavior in different environments and its suitability for various applications. For closely related compounds, properties such as crystallinity and stability under different conditions have been detailed, offering a glimpse into how such characteristics might be anticipated for N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide (G. Naganagowda et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability, and susceptibility to hydrolysis or oxidation, are pivotal in determining the compound's functional utility. Studies on similar compounds have shown a range of behaviors in chemical reactions, indicative of the complex interplay between structure and reactivity (V. Guilarte et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds similar to N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide have been extensively studied. For instance, derivatives of benzamide, possessing thiophene nuclei, were synthesized and characterized, revealing their potential for further biological evaluation due to their structural diversity and complexity (H. Bi, 2015; H. Makwana & Y. Naliapara, 2014).
Antimicrobial Activity
The antimicrobial activity of N’-benzylidene-5-bromothiophene-2-carbohydrazide derivatives has been explored, with findings indicating moderate to good antimicrobial and antifungal activities. These studies highlight the potential of these compounds in developing new antimicrobial agents (H. Makwana & Y. Naliapara, 2014).
Potential in Drug Discovery
Research into the synthesis and biological evaluation of related compounds demonstrates their potential utility in drug discovery. Various studies have focused on the creation of novel molecules with potential therapeutic applications, including as anticonvulsant and antimicrobial agents. The structural modifications and characterization of these compounds play a crucial role in identifying their activity profiles and potential therapeutic uses (A. Sheikh et al., 2021; Ravi Kulandasamy et al., 2009).
Propriétés
IUPAC Name |
N-[(E)-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O2S/c1-2-3-20-11-17(14-29-20)22(27)26-25-12-16-10-18(23)6-9-21(16)28-13-15-4-7-19(24)8-5-15/h4-12,14H,2-3,13H2,1H3,(H,26,27)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYPWSUQVNXKDK-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[6-ethyl-3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4614214.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4614223.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4614226.png)
![N-butyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B4614232.png)

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)
![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4614276.png)


![2-methoxy-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4614301.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)